Human Histamine H3 Receptor Binding Affinity: Direct Comparison with Clinically Advanced H3 Antagonists
This compound exhibits a Ki of 3.20 nM at the human histamine H3 receptor expressed in HEK293T cell membranes, measured by displacement of [3H]-Nα-methylhistamine [1]. This affinity is approximately 10-fold higher than the clinically approved H3 antagonist/inverse agonist pitolisant (Ki ≈ 34 nM at human H3R) [2], and compares favorably with preclinical comparator GSK189254 (hH3R Ki ≈ 0.2–0.5 nM) [3]. The 3.20 nM Ki places this compound among high-affinity H3 ligands suitable for target engagement studies.
| Evidence Dimension | Equilibrium dissociation constant (Ki) at human histamine H3 receptor |
|---|---|
| Target Compound Data | Ki = 3.20 nM |
| Comparator Or Baseline | Pitolisant Ki ≈ 34 nM; GSK189254 Ki ≈ 0.2–0.5 nM; FUB 373 pKi = 7.51 (Ki ≈ 31 nM) |
| Quantified Difference | ~10.6-fold more potent than pitolisant; ~6–16-fold less potent than GSK189254; ~9.7-fold more potent than FUB 373 |
| Conditions | [3H]-Nα-methylhistamine displacement; human H3R expressed in HEK293T cell membranes; 60 min incubation |
Why This Matters
A Ki of 3.20 nM ensures robust target occupancy at low concentrations, reducing compound consumption in binding studies, while being sufficiently distinct from ultra-high-affinity ligands like GSK189254 to minimize the risk of irreversible binding artifacts.
- [1] BindingDB. BDBM50413824 (CHEMBL473093): Ki data for histamine H3 receptor. View Source
- [2] Ligneau, X., et al. (2007). Pitolisant (BF2.649) is a novel inverse agonist at the recombinant human histamine H3 receptor. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. View Source
- [3] Medhurst, A. D., et al. (2007). GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors in Alzheimer's disease brain and improves cognitive performance in preclinical models. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1032-1045. View Source
